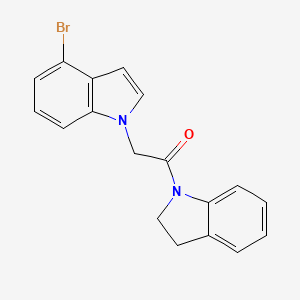
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyrrolidinones and thiadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials may include 3-methyl-2,5-dioxo-3-phenylpyrrolidine and 5-methyl-1,3,4-thiadiazole. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the development of new materials, catalysts, or chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide
Uniqueness
The unique structural features of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, such as the specific arrangement of functional groups, contribute to its distinct chemical and biological properties. These differences may result in varied reactivity, stability, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H18N4O3S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H18N4O3S/c1-11-19-20-16(25-11)18-13(22)8-9-21-14(23)10-17(2,15(21)24)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,18,20,22) |
Clé InChI |
YUMGODYZRMVBAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)NC(=O)CCN2C(=O)CC(C2=O)(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B14935490.png)
![N-(6-chloropyridin-3-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14935499.png)

![3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14935510.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B14935527.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14935548.png)


![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)


